molecular formula C12H15BrN2O2S B14910745 2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide

2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide

Cat. No.: B14910745
M. Wt: 331.23 g/mol
InChI Key: XBCDPLWDBIUSOW-UHFFFAOYSA-N
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Description

2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide is a synthetic small molecule featuring a piperidin-4-ylacetamide core modified at the 1-position by a 5-bromothiophene-3-carbonyl group. Key structural attributes include:

  • 5-Bromothiophene-3-carbonyl moiety: Introduces aromaticity (thiophene), halogenation (bromine), and a carbonyl linker. Bromine enhances lipophilicity and may participate in halogen bonding, while the thiophene sulfur could influence electronic properties.

This compound’s design suggests applications in medicinal chemistry, possibly targeting enzymes or receptors sensitive to halogenated heterocycles, such as kinases or G protein-coupled receptors (GPCRs) .

Properties

Molecular Formula

C12H15BrN2O2S

Molecular Weight

331.23 g/mol

IUPAC Name

2-[1-(5-bromothiophene-3-carbonyl)piperidin-4-yl]acetamide

InChI

InChI=1S/C12H15BrN2O2S/c13-10-6-9(7-18-10)12(17)15-3-1-8(2-4-15)5-11(14)16/h6-8H,1-5H2,(H2,14,16)

InChI Key

XBCDPLWDBIUSOW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC(=O)N)C(=O)C2=CSC(=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted thiophenes

Mechanism of Action

The mechanism of action of 2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Piperidine-Based Acetamides

describes compounds derived from a quinoline-acetamide scaffold with diverse 1-ylidene substituents on the piperidine ring. Key comparisons:

Compound Class Substituent on Piperidine Structural/Functional Impact Reference
Target Compound 5-Bromothiophene-3-carbonyl High lipophilicity (bromine), potential halogen bonding, and aromatic π-stacking (thiophene)
1-(2-Methoxyethyl)piperidin-4-yl 2-Methoxyethyl Improved solubility (ether group) but reduced rigidity compared to bromothiophene
1-(Methylsulfonyl)piperidin-4-yl Methylsulfonyl Enhanced polarity and hydrogen-bonding capacity (sulfonyl group)
Piperidin-4-yl (unsubstituted) Hydrogen Reduced steric hindrance but lower metabolic stability

Key Findings :

  • Bromothiophene substitution increases lipophilicity (logP ~3.5 estimated) compared to polar groups like 2-methoxyethyl (logP ~1.8) .
  • Halogenated substituents may improve target binding affinity (e.g., kinase inhibition) over non-halogenated analogs .
Fentanyl Analogs ()

Methoxyacetylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-2-methoxyacetamide) shares a piperidine-acetamide backbone but diverges in key regions:

Feature Target Compound Methoxyacetylfentanyl Impact
Piperidine Substitution 5-Bromothiophene-3-carbonyl 2-Phenylethyl + methoxyacetyl Target likely non-opioid (bromothiophene vs. opioid receptor motifs)
Aromatic Groups Thiophene Phenyl Thiophene’s smaller size and sulfur may alter binding pocket interactions
Pharmacology Hypothesized enzyme inhibition μ-opioid receptor agonism Structural divergence suggests distinct therapeutic applications
Goxalapladib and Fluorinated Analogs ()

Goxalapladib (CAS-412950-27-7) contains a naphthyridine-acetamide core with fluorinated aryl groups. Comparisons:

Property Target Compound Goxalapladib Impact
Core Structure Piperidine-acetamide Naphthyridine-acetamide Naphthyridine’s planar structure may enhance DNA/enzyme intercalation
Halogenation Bromine (thiophene) Trifluoromethyl, difluorophenyl Fluorine improves metabolic stability; bromine may enhance binding affinity
Therapeutic Use Undisclosed (hypothetical) Atherosclerosis treatment Target’s bromothiophene could suit oncology or inflammation targets

Table 1: Comparative Analysis of Piperidine-Based Acetamides

Compound Substituent logP (Estimated) Target Relevance Unique Features
2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide Bromothiophene-carbonyl ~3.5 Kinases, GPCRs Halogen bonding, high lipophilicity
1-(2-Methoxyethyl)piperidin-4-yl analog Methoxyethyl ~1.8 Solubility-driven targets Enhanced aqueous solubility
Methoxyacetylfentanyl Phenylethyl + methoxyacetyl ~2.9 Opioid receptors High CNS penetration
Goxalapladib Trifluoromethyl biphenyl ~4.2 Atherosclerosis (phospholipase inhibition) Fluorination, multi-ring complexity

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